Cinepazide Maleate

Description

Properties

IUPAC Name |

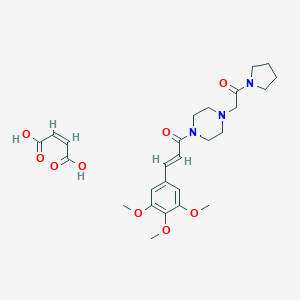

(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTJTOKYCAJVMJ-GVTSEVKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26328-04-1, 28044-44-2 | |

| Record name | Cinepazide maleate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026328041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((Pyrrolidin-1-ylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26328-04-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-oxo-2-pyrrolidin-1-ylethyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine monomaleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[(pyrrolidin-1-ylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINEPAZIDE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y35B3VA60V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacodynamics of Cinepazide Maleate: An In-depth Technical Guide on its Vasodilator Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide maleate is a multifaceted vasodilator agent with a complex pharmacodynamic profile, primarily utilized in the management of cerebrovascular and cardiovascular conditions.[1][2] Its therapeutic efficacy stems from its ability to induce vasodilation through several key mechanisms, including the modulation of intracellular calcium levels, enhancement of cyclic nucleotide signaling, and potentiation of endogenous adenosine effects. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanisms of action, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing the core signaling pathways.

Introduction

This compound, a piperazine derivative, has been investigated for its therapeutic potential in conditions associated with impaired blood flow, such as acute ischemic stroke and cerebral vasospasm.[3][4] Its primary pharmacological effect is the relaxation of vascular smooth muscle, leading to the widening of blood vessels, which in turn improves tissue perfusion and oxygenation.[1][2] Understanding the intricate molecular mechanisms underlying its vasodilator action is crucial for its optimal clinical application and for the development of novel therapeutic strategies.

Mechanisms of Vasodilator Action

The vasodilator effect of this compound is not attributed to a single mechanism but rather a synergistic combination of actions on vascular smooth muscle cells (VSMCs) and endothelial cells.

Modulation of Intracellular Calcium

This compound acts as a weak calcium channel blocker.[3] By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, it reduces the availability of intracellular calcium required for the activation of calmodulin and myosin light-chain kinase (MLCK), a critical step in smooth muscle contraction.[1] This suppression of the transmembrane movement of Ca2+ into VSMCs leads to their relaxation and subsequent vasodilation.[4]

Enhancement of Cyclic Nucleotide Signaling

This compound influences the intracellular concentrations of two critical second messengers involved in vasodilation: cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

-

Inhibition of Phosphodiesterase (PDE): this compound has been shown to inhibit phosphodiesterase, an enzyme responsible for the breakdown of cAMP.[2] By inhibiting PDE, it increases the intracellular levels of cAMP in vascular smooth muscle cells.[2] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that promote smooth muscle relaxation.

-

Enhancement of Nitric Oxide (NO) Production: Evidence suggests that this compound can enhance the production of nitric oxide (NO), a potent vasodilator released from endothelial cells.[1] NO activates soluble guanylate cyclase (sGC) in VSMCs, leading to an increased synthesis of cGMP.[1] cGMP then activates Protein Kinase G (PKG), which mediates vasodilation through mechanisms such as decreased intracellular calcium and reduced sensitivity of the contractile machinery to calcium.

Potentiation of Endogenous Adenosine

This compound potentiates the effects of endogenous adenosine, a nucleoside with significant vasodilator properties.[3][4] This is achieved by retarding the degradation of adenosine and inhibiting its cellular uptake.[3] By increasing the extracellular concentration of adenosine, this compound enhances the activation of adenosine receptors on vascular smooth muscle and endothelial cells, which contributes to its overall vasodilator effect.

Quantitative Data

| Parameter | Study Population | Dosage | Outcome | Reference |

| Clinical Efficacy | Patients with acute ischemic stroke | 320 mg this compound in 500 mL of saline via continuous intravenous infusion once daily for 14 days. | Significantly higher proportion of patients with a modified Rankin Scale (mRS) score ≤ 2 on day 90 (60.9% vs. 50.1% in the placebo group; p = 0.0004). | [3][5][6][7] |

| Functional Improvement | Patients with acute ischemic stroke | 320 mg this compound in 500 mL of saline via continuous intravenous infusion once daily for 14 days. | Significantly higher proportion of patients with a Barthel Index of ≥95 on day 90 (53.4% vs. 46.7% in the placebo group; p = 0.0230). | [3][5][6][7] |

| Cerebral Blood Flow | Patients with acute ischemic stroke (in conjunction with edaravone) | 320 mg this compound injection mixed with saline or 5% glucose solution via intravenous drip once daily for 14 days. | Augmented blood flow velocities observed in the middle cerebral artery (MCA) and anterior cerebral artery (ACA). | [4] |

| Adverse Events | Patients with acute ischemic stroke | 320 mg this compound in 500 mL of saline via continuous intravenous infusion once daily for 14 days. | No statistically significant differences in safety parameters between the this compound and control groups. The most common adverse event was constipation. | [3][7] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, based on its known mechanisms of action, the following are representative protocols for assessing its vasodilator properties.

Assessment of Vasodilator Effect in Isolated Arteries (Wire Myography)

Objective: To determine the concentration-dependent vasodilator effect of this compound on isolated arterial rings.

Methodology:

-

Tissue Preparation: Euthanize a laboratory animal (e.g., rat, rabbit) and carefully dissect a segment of an artery (e.g., thoracic aorta, mesenteric artery). Place the artery in cold, oxygenated Krebs-Henseleit buffer.

-

Mounting: Cut the artery into 2-3 mm rings and mount them between two stainless steel wires in an organ bath of a wire myograph system. The organ bath should contain Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Equilibration and Viability Check: Allow the arterial rings to equilibrate for 60-90 minutes under a resting tension. Subsequently, contract the rings with a high-potassium solution (e.g., 60 mM KCl) to assess their viability.

-

Pre-constriction: After washing out the high-potassium solution and allowing the rings to return to baseline, induce a submaximal contraction using a vasoconstrictor agent (e.g., phenylephrine for aorta, U46619 for mesenteric artery).

-

Concentration-Response Curve: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath. Record the relaxation response at each concentration.

-

Data Analysis: Express the relaxation as a percentage of the pre-constriction tension. Plot the concentration-response curve and calculate the EC50 value.

Measurement of Intracellular Calcium in Vascular Smooth Muscle Cells

Objective: To investigate the effect of this compound on intracellular calcium concentration ([Ca2+]i) in cultured vascular smooth muscle cells.

Methodology:

-

Cell Culture: Culture vascular smooth muscle cells on glass coverslips until they reach a suitable confluency.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.

-

Imaging Setup: Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Baseline Measurement: Perfuse the cells with a physiological salt solution and record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) to determine the resting [Ca2+]i.

-

Stimulation: Induce an increase in [Ca2+]i by applying a vasoconstrictor (e.g., angiotensin II, endothelin-1).

-

This compound Application: After a stable increase in [Ca2+]i is observed, perfuse the cells with a solution containing this compound and record the changes in the fluorescence ratio.

-

Data Analysis: Analyze the changes in the fluorescence ratio to determine the effect of this compound on both basal and agonist-induced increases in [Ca2+]i.

Phosphodiesterase (PDE) Activity Assay

Objective: To determine the inhibitory effect of this compound on PDE activity in vascular tissue.

Methodology:

-

Tissue Homogenization: Homogenize vascular tissue (e.g., aorta) in a suitable buffer and centrifuge to obtain a supernatant containing the PDE enzymes.

-

Assay Reaction: In a microplate, incubate the tissue homogenate with a known concentration of cAMP or cGMP as a substrate, in the presence and absence of various concentrations of this compound.

-

Quantification: After the incubation period, stop the reaction and measure the amount of remaining cAMP or cGMP, or the amount of the product (AMP or GMP) formed. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or commercially available luminescent or fluorescent assay kits.

-

Data Analysis: Calculate the percentage of PDE inhibition at each concentration of this compound and determine the IC50 value.

Signaling Pathways and Visualizations

The vasodilator action of this compound is mediated by complex signaling pathways within endothelial and vascular smooth muscle cells.

Caption: Signaling pathways of this compound-induced vasodilation.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Neuroprotective Effects of Cinepazide Maleate on Hippocampal Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinepazide maleate, a piperazine derivative, is a pharmacological agent with recognized vasodilator properties.[1][2] Initially developed for cerebrovascular and peripheral vascular diseases, emerging evidence points towards its significant neuroprotective capabilities, particularly within the hippocampus—a brain region critical for learning and memory. This technical guide synthesizes the current understanding of this compound's mechanisms of action, summarizing key experimental findings and providing detailed protocols for researchers in the field. Its primary function as a mild calcium channel blocker is a cornerstone of its therapeutic action, improving microcirculation and enhancing the brain's resilience to ischemic and hypoxic insults.[3][4] This document will delve into the molecular pathways and cellular effects that underpin its neuroprotective role in hippocampal neurons.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted mechanism of action, targeting several key pathological processes involved in neuronal damage.

-

Vasodilation and Improved Microcirculation : By inhibiting the transmembrane influx of Ca2+ into vascular smooth muscle cells, this compound induces vasodilation.[3] This action increases cerebral blood flow, improves the utilization of glucose by brain cells, and optimizes cellular energy metabolism, thereby strengthening brain tissue's ability to withstand ischemia and hypoxia.[3]

-

Calcium Channel Blockade : As a weak calcium channel blocker, this compound helps regulate intracellular calcium homeostasis.[2][4][5] Dysregulation of calcium is a central event in excitotoxicity and neuronal death pathways, making this a critical protective mechanism.[5][6]

-

Adenosine Potentiation : The compound is known to potentiate the effects of endogenous adenosine by preventing its degradation and tissue accumulation.[1][4] Adenosine has well-documented neuroprotective roles, including the suppression of excitotoxic neurotransmission.[4]

-

Anti-inflammatory and Antioxidant Properties : this compound demonstrates anti-inflammatory and antioxidant activities.[2][3] It can reduce the expression of pro-inflammatory cytokines and mitigate oxidative stress by decreasing reactive oxygen species (ROS) and malondialdehyde (MDA) production while enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD).[2][7][8]

-

Anti-Apoptotic Effects : Studies have shown that this compound can inhibit neuronal apoptosis (programmed cell death) induced by insults like oxygen-glucose deprivation or spinal cord injury.[3][7] This is achieved, in part, by preserving mitochondrial function.[8]

Signaling Pathways and Logical Relationships

The neuroprotective effects of this compound are mediated by its influence on several intracellular signaling cascades. In ischemic conditions, an influx of calcium triggers a cascade of detrimental events including inflammation, oxidative stress, and apoptosis. This compound intervenes at a critical early stage by blocking this calcium influx. This action helps to preserve mitochondrial integrity, reduce the activation of astrocytes (gliosis), and suppress the expression of stress-related proteins like β-secretase 1 (BACE1), ultimately leading to neuronal survival.

References

- 1. This compound Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion [jstage.jst.go.jp]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: Neuroprotective effects of blockers for T-type calcium channels. [scholars.duke.edu]

- 6. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound promotes recovery from spinal cord injury by inhibiting inflammation and prolonging neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound protects PC12 cells against oxygen-glucose deprivation-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinepazide Maleate: A Novel Anti-Inflammatory Agent for Spinal Cord Injury

An In-Depth Technical Guide on its Core Anti-Inflammatory Properties

Introduction

Cinepazide maleate, a drug traditionally used for cerebrovascular disorders, has recently emerged as a promising candidate for the treatment of SCI. Emerging evidence suggests that this compound exerts potent anti-inflammatory effects, thereby mitigating the secondary injury cascade and promoting neurological recovery. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound in the context of SCI, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for spinal cord injury.

Mechanism of Action: Attenuation of Microglial Activation and Pro-Inflammatory Cytokine Release

The primary anti-inflammatory mechanism of this compound in spinal cord injury appears to be centered on the inhibition of microglial activation. Following the primary trauma, microglia, the resident immune cells of the central nervous system, become activated and adopt a pro-inflammatory phenotype. This activation is a key event in the secondary injury cascade.

Studies indicate that this compound treatment significantly reduces the number of activated microglia, as identified by the marker CD68, at the site of the spinal cord lesion.[1][2] By suppressing microglial activation, this compound effectively curtails the downstream production and release of a battery of detrimental pro-inflammatory cytokines. Specifically, research has demonstrated a marked reduction in the expression levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in the spinal cord tissue of this compound-treated subjects following SCI.[1][2] These cytokines are well-established mediators of inflammation and are known to contribute to neuronal cell death and the inhibition of axonal growth.

While the precise molecular targets of this compound in microglia are still under investigation, it is hypothesized that it may interfere with key signaling pathways that govern microglial activation, such as the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathway.

Data Presentation: Summary of Quantitative Findings

Note: The following tables summarize the qualitative findings on the anti-inflammatory effects of this compound in a rat model of spinal cord injury, as described in the available scientific literature. The precise quantitative data from the primary research could not be accessed in the public domain.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels in Spinal Cord Tissue

| Cytokine | Treatment Group | Outcome |

| TNF-α | This compound | Significantly Reduced |

| Control (SCI only) | Elevated | |

| IL-1β | This compound | Significantly Reduced |

| Control (SCI only) | Elevated | |

| IL-6 | This compound | Significantly Reduced |

| Control (SCI only) | Elevated |

Table 2: Effect of this compound on Microglial Activation in Spinal Cord Tissue

| Marker | Treatment Group | Outcome |

| CD68+ Cells | This compound | Significantly Reduced Number |

| (Activated Microglia) | Control (SCI only) | Increased Number |

Table 3: Effect of this compound on Functional Recovery after Spinal Cord Injury

| Assessment | Treatment Group | Outcome |

| Basso-Beattie-Bresnahan (BBB) Score | This compound | Significantly Improved |

| Control (SCI only) | Impaired |

Experimental Protocols

Disclaimer: The following protocols are representative methodologies for the techniques used to evaluate the anti-inflammatory properties of this compound in a rat model of spinal cord injury. They are based on standard practices in the field and may not reflect the exact protocols used in the primary research by Li et al. (2023).

Animal Model and Spinal Cord Injury Induction

-

Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Spinal Cord Injury (SCI) Model: A moderate contusion injury is induced at the thoracic level (T10).

-

Rats are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.

-

A laminectomy is performed at the T10 vertebral level to expose the spinal cord.

-

A weight-drop device (e.g., NYU Impactor) is used to deliver a standardized contusive force to the exposed dura mater.

-

The muscle layers and skin are sutured, and the animals receive postoperative care, including analgesics and manual bladder expression.

-

This compound Administration

-

Dosage and Route: The optimal dosage and administration route for this compound in SCI are still under investigation. A potential regimen involves intraperitoneal (i.p.) injection.

-

Treatment Groups:

-

Sham Group: Laminectomy only, no SCI or treatment.

-

SCI + Vehicle Group: SCI followed by i.p. injection of saline.

-

SCI + this compound Group: SCI followed by i.p. injection of this compound.

-

-

Timing: Treatment is typically initiated shortly after the induction of SCI and continued daily for a specified period (e.g., 7 or 14 days).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

At a predetermined time point post-injury, animals are euthanized, and the spinal cord tissue surrounding the lesion epicenter is collected.

-

The tissue is homogenized in a lysis buffer containing protease inhibitors.

-

The homogenate is centrifuged, and the supernatant is collected.

-

The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available rat-specific ELISA kits, following the manufacturer's instructions.

-

The results are normalized to the total protein concentration of the sample, determined by a BCA protein assay.

Immunohistochemistry (IHC) for Microglial Activation

-

Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

-

The spinal cord segment containing the lesion is dissected and post-fixed in 4% PFA overnight, followed by cryoprotection in a sucrose solution.

-

The tissue is sectioned using a cryostat.

-

The sections are subjected to antigen retrieval and blocking of non-specific binding sites.

-

The sections are incubated with a primary antibody against CD68.

-

Following washing, the sections are incubated with a fluorescently labeled secondary antibody.

-

The sections are counterstained with a nuclear stain (e.g., DAPI) and mounted.

-

The number of CD68-positive cells is quantified using fluorescence microscopy and image analysis software.

Western Blot for Apoptosis-Related Proteins

-

Spinal cord tissue samples are homogenized in RIPA buffer with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified and normalized to a loading control (e.g., β-actin).

Visualizations: Signaling Pathways and Experimental Workflow

References

Pharmacokinetic Profile of Cinepazide Maleate in Rat Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of cinepazide maleate in rat models, drawing from available scientific literature. The document focuses on quantitative data, detailed experimental protocols, and visual representations of experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound in rats have been investigated following both intravenous and oral administration. The data reveals a dose-dependent profile and highlights differences in bioavailability between administration routes.

Intravenous Administration

A study utilizing a simple and reliable high-performance liquid chromatographic (HPLC) method analyzed the pharmacokinetics of this compound in rat plasma after single intravenous doses.[1] The assay demonstrated a linear range of 0.12-120μg/mL.[1] The study concluded that this compound injection exhibits a dose-dependent pharmacokinetic profile in rats.[1]

| Dose | Key Pharmacokinetic Parameters (Mean ± SD) |

| Low, Medium, and High | Further specific quantitative data for parameters such as Cmax, Tmax, AUC, t1/2, and clearance were not available in the provided search results. |

Oral Administration

Following a single oral administration dose of 10 mg/kg in rats, the pharmacokinetic properties of this compound were successfully determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] The method was validated over a concentration range of 1-2,000 ng/mL in rat plasma.[2]

| Dose | Key Pharmacokinetic Parameters (Mean ± SD) |

| 10 mg/kg | Specific quantitative data for parameters such as Cmax, Tmax, AUC, and t1/2 were not available in the provided search results. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the pharmacokinetic studies of this compound in rat models.

Animal Models

Sprague-Dawley rats are commonly used in pharmacokinetic studies of this compound.[3] For studies investigating the therapeutic effects of the drug, rat models of specific conditions such as chronic cerebral hypoperfusion and spinal cord injury have been developed.[4][5][6][7]

Drug Administration and Dosing

-

Intravenous Administration: this compound is administered as a single intravenous injection.[1]

-

Oral Administration: For oral studies, the drug is typically administered via gavage.[2]

Sample Collection and Preparation

Blood samples are collected at various time points post-administration to characterize the drug's concentration-time profile. Plasma is then separated for analysis. A common sample preparation technique is liquid-liquid extraction.[1][2] For instance, this compound and an internal standard like tinidazole can be extracted from plasma before injection into the chromatographic system.[1]

Analytical Methods

A validated HPLC method has been developed to quantify this compound in rat plasma.[1] Key parameters of a typical HPLC method include:

-

Column: Reversed-phase C18 column.[1]

-

Mobile Phase: A mixture of 10mM potassium dihydrogen phosphate (pH=4.5) and methanol (40:60, v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV detection at 303 nm.[1]

For higher sensitivity and selectivity, an LC-MS/MS method has been employed for the determination of this compound in rat plasma, particularly after oral administration.[2] Essential aspects of this method include:

-

Ionization: Electrospray ionization.[2]

-

Column: C18 reversed-phase column.[2]

-

Internal Standard: Alprazolam is a suitable internal standard.[2]

Experimental Workflows

The following diagrams illustrate the typical workflows for pharmacokinetic studies of this compound in rat models.

References

- 1. High performance liquid chromatographic method for the determination of this compound and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of clonazepam in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion [jstage.jst.go.jp]

- 5. vge.swisscovery.slsp.ch [vge.swisscovery.slsp.ch]

- 6. This compound Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound promotes recovery from spinal cord injury by inhibiting inflammation and prolonging neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Calcium Channels: An In-depth Technical Guide to the Molecular Targets of Cinepazide Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinepazide maleate, a piperazine derivative, is a vasoactive drug primarily recognized for its efficacy in treating cardiovascular and cerebrovascular disorders. While its function as a weak calcium channel blocker is well-established, a growing body of evidence reveals a more complex pharmacological profile. This technical guide delves into the molecular targets of this compound beyond its effects on calcium channels, providing a comprehensive overview of its multifaceted mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's therapeutic potential.

Core Molecular Targets and Mechanisms of Action

This compound exerts its therapeutic effects through a variety of molecular interactions that extend beyond calcium antagonism. These include the inhibition of phosphodiesterase, modulation of adenosine signaling, anti-platelet aggregation, antioxidant effects, and anti-inflammatory actions.

Phosphodiesterase (PDE) Inhibition

A primary mechanism of action for this compound is the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and vasodilation. This mechanism is crucial for its effects in improving blood flow in conditions like ischemic stroke.[3][4]

Signaling Pathway for PDE Inhibition

Caption: cAMP signaling pathway and the inhibitory action of this compound on phosphodiesterase.

Enhancement of Endogenous Adenosine Effectiveness

This compound has been shown to potentiate the effects of endogenous adenosine.[3][5] It achieves this by retarding the degradation of adenosine and inhibiting its uptake into tissues.[6] By increasing the local concentration and prolonging the action of adenosine, a potent vasodilator and cardioprotective agent, this compound contributes to its overall therapeutic effects.

Logical Relationship of this compound and Adenosine

Caption: this compound enhances adenosine signaling by inhibiting its degradation and uptake.

Anti-Platelet Aggregation

This compound exhibits anti-platelet aggregation properties, which is a significant contributor to its efficacy in preventing thrombosis associated with ischemic events.[3] This effect is likely mediated through the elevation of intra-platelet cAMP levels, a consequence of PDE inhibition, which in turn inhibits platelet activation and aggregation.

Antioxidant Properties

The drug has been demonstrated to possess antioxidant properties, protecting cells from oxidative stress.[7] In a study on PC12 cells, this compound was found to suppress the production of intracellular reactive oxygen species and malondialdehyde, while enhancing the activity of superoxide dismutase.[7] The most significant protective effect was observed at a concentration of 10 µM.[7]

Anti-Inflammatory Effects

This compound has been shown to exert anti-inflammatory effects by modulating the levels of various cytokines. Clinical studies have demonstrated its ability to reduce levels of pro-inflammatory markers such as high-sensitivity C-reactive protein (hsCRP), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[1] Furthermore, it has been observed to increase the levels of the anti-inflammatory cytokine interleukin-10 (IL-10).[5]

Quantitative Data on Molecular Targets

While the qualitative effects of this compound on these targets are documented, specific quantitative data such as IC50, Ki, or EC50 values are not consistently available in the reviewed literature. The table below summarizes the available quantitative information.

| Molecular Target | Parameter | Value | Cell/System | Reference |

| Oxidative Stress | Optimal Protective Concentration | 10 µM | PC12 cells | [7] |

| Inflammatory Cytokines | Change in Serum Levels (vs. Control) | ↓ hsCRP, IL-6, IL-8, TNF-α | ICU Patients with Severe Cerebral Hemorrhage | [1] |

| Inflammatory Cytokines | Change in Serum Levels (vs. Control) | ↑ IL-10 | Individuals with Acute Ischemic Stroke | [5] |

Experimental Protocols

Detailed experimental protocols for the studies that generated the above quantitative data are often not fully described in the publications. However, based on the methodologies cited and standard laboratory practices, the following sections outline the likely experimental approaches.

Measurement of Inflammatory Cytokines

Objective: To quantify the levels of inflammatory cytokines (TNF-α, IL-6, IL-8, IL-10) and hsCRP in serum samples.

Methodology:

-

Sample Collection: Whole blood is collected from subjects and centrifuged to separate the serum, which is then stored at -80°C until analysis.

-

Assay Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly used method. It involves the use of specific antibodies to capture and detect the target cytokine. For hsCRP, a high-sensitivity chemiluminescent immunoassay may be employed for greater sensitivity.

-

Procedure (ELISA):

-

A microplate is coated with a capture antibody specific for the cytokine of interest.

-

Serum samples and standards are added to the wells.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is then added, which is converted by the enzyme to produce a colored product.

-

The absorbance of the colored product is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.

-

-

Data Analysis: The concentrations of cytokines in the this compound-treated group are compared to those in the control group using appropriate statistical tests.

Experimental Workflow for Cytokine Measurement

Caption: A typical experimental workflow for measuring cytokine levels using ELISA.

Conclusion

References

- 1. Effect of this compound on Serum Inflammatory Factors of ICU Patients with Severe Cerebral Hemorrhage after Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. Efficacy and safety of this compound injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Effects of this compound in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of cinepazide with adenosine on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound protects PC12 cells against oxygen-glucose deprivation-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Cinepazide Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide maleate, a vasodilator agent, has demonstrated significant neuroprotective effects, which are, in part, attributed to its ability to mitigate oxidative stress. This technical guide provides an in-depth overview of the known in vitro antioxidant-related activities of this compound. While direct free radical scavenging data from standardized assays such as DPPH and ABTS are not extensively reported in publicly available literature, this document summarizes the existing evidence on its cellular antioxidant effects. Furthermore, it provides detailed experimental protocols for key in vitro antioxidant assays that can be employed to further elucidate the direct antioxidant potential of this compound. This guide also includes visualizations of relevant signaling pathways and experimental workflows to support further research in this area.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a key pathological factor in a myriad of diseases, including neurodegenerative disorders and ischemic events. This compound has been shown to offer neuroprotection by influencing cellular mechanisms that combat oxidative damage. Studies have indicated that this compound can suppress oxidative stress by reducing intracellular ROS and malondialdehyde (MDA) production while enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD)[1]. This suggests an indirect antioxidant effect or an influence on cellular antioxidant defense pathways.

This guide aims to consolidate the current understanding of this compound's antioxidant properties and to provide the necessary technical details for researchers to conduct further in vitro investigations into its direct radical scavenging capabilities.

Known Antioxidant-Related Bioactivity of this compound

Research has primarily focused on the cellular effects of this compound in models of neuronal injury. The key findings related to its antioxidant activity are summarized below.

Table 1: Summary of Reported Antioxidant-Related Effects of this compound

| Parameter | Effect | Cell Model | Reference |

| Intracellular Reactive Oxygen Species (ROS) | Reduction | PC12 cells | [1] |

| Malondialdehyde (MDA) Production | Reduction | PC12 cells | [1] |

| Superoxide Dismutase (SOD) Activity | Enhancement | PC12 cells | [1] |

| Total Antioxidant Capacity (T-Aoc) | Enhancement | ICU Patients |

Note: Specific quantitative data such as IC50 values for direct free radical scavenging assays are not currently available in the reviewed literature.

Experimental Protocols for In Vitro Antioxidant Assays

To further investigate the direct antioxidant potential of this compound, the following standard in vitro assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the this compound solution (or control/blank) to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula:

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

-

Reagent Preparation:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound and a positive control.

-

-

Assay Procedure:

-

Add a small volume of the this compound solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value from the concentration-inhibition curve.

-

Superoxide Radical (O2•−) Scavenging Assay

This assay measures the scavenging of superoxide radicals, which can be generated by various enzymatic or non-enzymatic systems.

Methodology (Phenazine Methosulfate-NADH System):

-

Reagent Preparation:

-

Prepare solutions of NADH (e.g., 166 µM), Nitroblue Tetrazolium (NBT) (e.g., 100 µM), and Phenazine Methosulfate (PMS) (e.g., 60 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare various concentrations of this compound.

-

-

Assay Procedure:

-

Mix the NADH solution, NBT solution, and the this compound solution in a reaction vessel.

-

Initiate the reaction by adding the PMS solution.

-

Incubate at room temperature for a specific time (e.g., 5 minutes).

-

Measure the absorbance at 560 nm.

-

-

Calculation:

-

The scavenging activity is determined by the reduction in the formation of the formazan dye, which is measured spectrophotometrically.

-

Calculate the percentage of inhibition and the IC50 value.

-

Hydroxyl Radical (•OH) Scavenging Assay

This assay evaluates the ability of a compound to scavenge the highly reactive hydroxyl radical, often generated via a Fenton-type reaction.

Methodology (Fenton Reaction):

-

Reagent Preparation:

-

Prepare solutions of FeSO4 (e.g., 10 mM), EDTA (e.g., 10 mM), 2-deoxyribose (e.g., 10 mM), and H2O2 (e.g., 10 mM) in a suitable buffer.

-

Prepare various concentrations of this compound.

-

-

Assay Procedure:

-

Mix the FeSO4-EDTA premix, 2-deoxyribose, H2O2, and the this compound solution.

-

Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 1 hour).

-

Stop the reaction by adding solutions like trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

-

Heat the mixture (e.g., in a water bath at 95°C for 15 minutes) to develop a colored product.

-

Cool the samples and measure the absorbance at a specific wavelength (e.g., 532 nm).

-

-

Calculation:

-

The scavenging of hydroxyl radicals is determined by the decrease in the degradation of 2-deoxyribose, which reduces the formation of the colored product.

-

Calculate the percentage of scavenging and the IC50 value.

-

Visualizations

Signaling Pathway

The neuroprotective effects of this compound against oxidative stress may involve the modulation of intracellular antioxidant defense pathways. A potential mechanism is the upregulation of endogenous antioxidant enzymes.

References

Cinepazide Maleate: A Technical Guide on its Effects on Platelet Aggregation and Blood Viscosity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide maleate is a vasoactive drug with demonstrated efficacy in the management of cerebrovascular and cardiovascular disorders. Its therapeutic benefits are attributed, in part, to its influence on hemorheological parameters, specifically its ability to inhibit platelet aggregation and reduce blood viscosity. This technical guide provides a comprehensive overview of the mechanisms of action, experimental methodologies for evaluation, and a summary of the known effects of this compound on these crucial aspects of blood physiology. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of cardiovascular and cerebrovascular therapies.

Introduction

This compound, a piperazine derivative, has been utilized in clinical practice for its vasodilatory and anti-ischemic properties. Beyond its effects on vascular tone, this compound exhibits significant hemorheological effects by modulating platelet function and blood viscosity. This guide delves into the technical aspects of these effects, providing a detailed examination of the underlying signaling pathways and the experimental protocols used to characterize them.

Effects on Platelet Aggregation

This compound has been shown to inhibit platelet aggregation, a critical process in thrombus formation. This inhibitory action contributes to its antithrombotic properties and is a key component of its therapeutic profile in ischemic conditions.

Mechanism of Action in Platelet Inhibition

The antiplatelet effect of this compound is multifactorial, involving the modulation of several key signaling pathways within the platelet:

-

Inhibition of cAMP Phosphodiesterase (PDE): this compound inhibits the enzyme cAMP phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets that ultimately inhibit platelet activation and aggregation.

-

Weak Calcium Channel Blockade: By acting as a weak calcium channel blocker, this compound can reduce the influx of extracellular calcium into platelets. Intracellular calcium mobilization is a critical trigger for platelet activation, degranulation, and conformational changes in integrin αIIbβ3, which is necessary for platelet aggregation.

-

Potentiation of Adenosine Effects: Cinepazide has been observed to retard the degradation of adenosine. Adenosine, acting through A2A receptors on platelets, stimulates adenylyl cyclase, further increasing cAMP levels and thereby potentiating the inhibition of platelet aggregation.

Signaling Pathway of Platelet Inhibition

The following diagram illustrates the proposed signaling pathway for the antiplatelet effect of this compound.

Quantitative Data on Platelet Aggregation Inhibition

Extensive searches of publicly available scientific literature did not yield specific quantitative data, such as IC50 values, for the inhibition of platelet aggregation by this compound induced by various agonists (e.g., ADP, collagen, thrombin). Researchers are encouraged to perform dose-response studies to determine these values in their specific experimental settings.

Experimental Protocol: In Vitro Platelet Aggregation Assay

The following is a detailed protocol for assessing the effect of this compound on platelet aggregation using light transmission aggregometry (LTA).

2.4.1. Materials and Reagents

-

Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

-

Anticoagulant: 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or saline).

-

Platelet agonists: Adenosine diphosphate (ADP), collagen, thrombin.

-

Phosphate-buffered saline (PBS).

-

Light transmission aggregometer.

-

Centrifuge.

2.4.2. Procedure

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

-

Platelet Count Standardization: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

-

Assay Performance:

-

Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.

-

Add 50 µL of the this compound solution at various concentrations (or vehicle control) and incubate for 5 minutes at 37°C.

-

Set the baseline (0% aggregation) with the PRP and the 100% aggregation with PPP.

-

Add a specific concentration of a platelet agonist (e.g., ADP, collagen) to induce aggregation.

-

Record the change in light transmission for at least 5 minutes.

-

-

Data Analysis: The maximum percentage of platelet aggregation is determined. The inhibitory effect of this compound is calculated as the percentage reduction in aggregation compared to the vehicle control. Dose-response curves can be generated to calculate the IC50 value.

Effects on Blood Viscosity

This compound has been reported to reduce blood viscosity, which can improve microcirculation and tissue perfusion.

Mechanism of Action in Blood Viscosity Reduction

The reduction in blood viscosity by this compound is likely a consequence of its effects on various blood components:

-

Improved Erythrocyte Deformability: While direct evidence for this compound is limited, many vasoactive drugs that improve microcirculation also enhance the flexibility of red blood cells (RBCs). Improved deformability allows RBCs to pass more easily through narrow capillaries, thereby reducing overall blood viscosity. A study has suggested that this compound can improve the deformability and flexibility of red blood cells.

-

Inhibition of Platelet Aggregation: As discussed, this compound inhibits platelet aggregation. Large platelet aggregates can contribute to an increase in blood viscosity, thus their inhibition would lead to a reduction.

-

Reduction of Hematocrit and Plasma Viscosity: The vasodilatory effects of this compound may lead to hemodilution, which could lower the hematocrit and plasma protein concentration, thereby reducing both whole blood and plasma viscosity. However, direct evidence for this mechanism is not well-documented.

Quantitative Data on Blood Viscosity Reduction

Experimental Protocol: Blood Viscosity Measurement

The following protocol describes the measurement of whole blood viscosity using a cone-plate viscometer.

3.3.1. Materials and Reagents

-

Whole blood collected in EDTA or heparin-containing tubes.

-

This compound (for in vitro studies) or blood from subjects treated with this compound.

-

Cone-plate viscometer.

-

Water bath for temperature control (37°C).

-

Calibrating fluids with known viscosity.

3.3.2. Procedure

-

Sample Preparation: Gently mix the blood sample by inversion to ensure homogeneity. If conducting an in vitro study, incubate the blood with various concentrations of this compound or vehicle control for a specified time at 37°C.

-

Instrument Calibration: Calibrate the viscometer according to the manufacturer's instructions using standard calibrating fluids.

-

Measurement:

-

Place the required volume of the blood sample onto the plate of the viscometer.

-

Lower the cone into the sample.

-

Allow the sample to equilibrate to 37°C.

-

Measure the viscosity at a range of shear rates (e.g., from 1 s⁻¹ to 1000 s⁻¹).

-

-

Data Analysis: Record the viscosity (in centipoise, cP, or mPa·s) at each shear rate. Compare the viscosity of the this compound-treated samples to the control samples. The results can be presented as a rheogram (viscosity vs. shear rate).

Summary and Future Directions

This compound exerts beneficial hemorheological effects by inhibiting platelet aggregation and reducing blood viscosity. The underlying mechanisms involve the modulation of intracellular cAMP and calcium levels, as well as the potentiation of adenosine's effects. While the qualitative effects are established, there is a notable lack of publicly available quantitative data. Future research should focus on:

-

Determining the dose-response relationship and IC50 values of this compound for the inhibition of platelet aggregation induced by various agonists.

-

Quantifying the effects of this compound on blood viscosity across a range of shear rates and elucidating the specific contributions of erythrocyte deformability, plasma viscosity, and hematocrit.

-

Further dissecting the molecular interactions within the signaling pathways to identify specific targets of this compound.

A more detailed understanding of the quantitative and mechanistic aspects of this compound's hemorheological effects will be invaluable for optimizing its clinical use and for the development of novel therapeutic agents targeting platelet function and blood rheology.

An In-depth Technical Guide to Cinepazide Maleate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide maleate is a synthetic vasodilator agent that has been utilized in the management of various cardiovascular and cerebrovascular disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound. Detailed methodologies for its synthesis and key experimental protocols are presented to support further research and development. The document elucidates its multifaceted mechanism of action, including its roles as a calcium channel blocker, a phosphodiesterase inhibitor, and a potentiator of adenosine effects. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular interactions. All quantitative data are systematically organized into tables for clarity and comparative analysis.

Chemical Structure and Identification

This compound is the maleate salt of cinepazide. The chemical structure consists of a trimethoxycinnamoyl moiety linked to a piperazine ring, which in turn is substituted with a pyrrolidinylacetyl group.

Chemical Structure of this compound:

(Image of the chemical structure of this compound would be placed here in a formal document)

Table 1: Chemical Identification of this compound [1][2][3][4]

| Identifier | Value |

| IUPAC Name | (2E)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; (2Z)-but-2-enedioic acid |

| CAS Number | 26328-04-1 |

| Molecular Formula | C₂₆H₃₅N₃O₉ |

| Molecular Weight | 533.57 g/mol |

| Synonyms | Brendil, Vasodistal, MD-6753, 1-[(1-Pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to beige powder | [5] |

| Melting Point | 135°C | [2] |

| Solubility | Water: 20 mg/mL (clear solution) DMSO: 100 mg/mL (ultrasonication may be needed) | [5][6] |

| pKa (predicted) | Strongest Basic: 5.91 | [2] |

| logP (predicted) | 1.67 (ALOGPS), 0.67 (ChemAxon) | [2] |

Pharmacological Properties and Mechanism of Action

This compound exerts its vasodilatory effects through a multi-targeted mechanism, impacting several key signaling pathways involved in the regulation of vascular smooth muscle tone.

Calcium Channel Blockade

This compound functions as a weak calcium channel blocker.[2][7] By inhibiting the influx of extracellular calcium (Ca²⁺) into vascular smooth muscle cells, it reduces the intracellular calcium concentration available for the calmodulin-myosin light chain kinase pathway, leading to muscle relaxation and vasodilation.[8]

Phosphodiesterase (PDE) Inhibition

The compound also acts as a phosphodiesterase inhibitor, preventing the degradation of cyclic adenosine monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase, further contributing to smooth muscle relaxation and vasodilation.[1][8]

Potentiation of Adenosine Effects

This compound has been shown to potentiate the vasodilatory effects of endogenous adenosine.[6] While the precise mechanism is not fully elucidated, it is thought to enhance the signaling cascade initiated by adenosine, possibly through interaction with adenosine receptors or by inhibiting adenosine degradation.[6]

The interplay of these mechanisms is illustrated in the following signaling pathway diagram:

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the preparation of key intermediates followed by their condensation and subsequent salt formation.

Synthesis Workflow

Experimental Protocols

This intermediate can be prepared via a Knoevenagel condensation reaction.[2]

-

Reactants: 3,4,5-trimethoxybenzaldehyde, malonic acid, and a suitable catalyst (e.g., ammonium bicarbonate).

-

Solvent: Ethyl acetate.

-

Procedure:

-

Combine 3,4,5-trimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq) in a reaction vessel.

-

Add ethyl acetate as the solvent.

-

Heat the mixture under reflux (e.g., in an oil bath at 140°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and dissolve the residue in a saturated sodium bicarbonate solution.

-

Wash the aqueous solution with ethyl acetate to remove unreacted aldehyde.

-

Acidify the aqueous layer with 6M HCl to a pH of 2 to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize from a water/ethanol mixture to yield pure 3,4,5-trimethoxycinnamic acid.[2]

-

This intermediate is synthesized in a two-step process.[8]

-

Step 1: Synthesis of N-(Chloroacetyl)pyrrolidine

-

Reactants: Pyrrolidine and chloroacetyl chloride.

-

Solvent: Dichloromethane.

-

Procedure: Dissolve pyrrolidine in dichloromethane and cool the solution. Add chloroacetyl chloride dropwise while maintaining the temperature. Stir the reaction mixture until completion. The resulting N-(chloroacetyl)pyrrolidine can be isolated and purified.[8]

-

-

Step 2: Synthesis of 1-(Pyrrolidin-1-ylacetyl)piperazine

-

Reactants: N-(Chloroacetyl)pyrrolidine and anhydrous piperazine.

-

Solvent: Ethanol.

-

Base: Anhydrous sodium carbonate.

-

Procedure: Add anhydrous piperazine and anhydrous sodium carbonate to ethanol and heat to reflux. Slowly add a solution of N-(chloroacetyl)pyrrolidine in ethanol. Continue to reflux for several hours. After cooling, filter the mixture to remove solids. Concentrate the filtrate and purify the product, for example, by steam distillation to remove excess piperazine followed by recrystallization from 50% ethanol.[8]

-

The final condensation step can be performed using a "one-pot" method.[3][6]

-

Reactants: 3,4,5-trimethoxycinnamic acid and 1-(pyrrolidin-1-ylacetyl)piperazine.

-

Activating Agent: Ethyl chloroformate.

-

Base: Triethylamine.

-

Solvent: Dichloromethane.

-

Procedure:

-

Dissolve 3,4,5-trimethoxycinnamic acid and triethylamine in dichloromethane and cool the mixture to -10°C.

-

Slowly add a solution of ethyl chloroformate in dichloromethane and stir for 1 hour.

-

Add a solution of 1-(pyrrolidin-1-ylacetyl)piperazine in dichloromethane dropwise and continue stirring for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction mixture to isolate the cinepazide free base. This may involve washing with brine, drying the organic layer, and concentrating the solvent. The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.[6]

-

-

Reactants: Cinepazide (free base) and maleic acid.

-

Solvent: Anhydrous ethanol.

-

Procedure:

-

Dissolve the cinepazide free base in anhydrous ethanol with heating.

-

Separately, dissolve maleic acid in anhydrous ethanol.

-

Add the maleic acid solution to the cinepazide solution with stirring.

-

Allow the mixture to cool to room temperature to induce crystallization.

-

Collect the precipitated this compound crystals by filtration and dry them.

-

The product can be further purified by recrystallization from anhydrous ethanol.[6][8]

-

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound. The multifaceted mechanism of action, involving calcium channel blockade, phosphodiesterase inhibition, and potentiation of adenosine effects, underscores its efficacy as a vasodilator. The outlined synthesis protocols offer a foundation for the laboratory preparation and further investigation of this compound. The provided diagrams and tabulated data are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating a comprehensive understanding of this compound and stimulating future research into its therapeutic potential and applications.

References

- 1. Page loading... [guidechem.com]

- 2. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Synthesis of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. tandfonline.com [tandfonline.com]

- 5. CN100548998C - this compound crystal form and preparation method thereof - Google Patents [patents.google.com]

- 6. CN101508684A - Synthesis of this compound - Google Patents [patents.google.com]

- 7. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN1246310C - Synthesis method of this compound - Google Patents [patents.google.com]

Methodological & Application

Application Note: Quantification of Cinepazide Maleate in Plasma using a Validated HPLC-UV Method

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of cinepazide maleate in plasma samples. The described protocol is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

This compound is a calcium channel blocker used in the treatment of cerebrovascular and peripheral vascular disorders. Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic analysis, dose-response studies, and therapeutic drug monitoring. This document provides a detailed experimental protocol for sample preparation using liquid-liquid extraction (LLE) and subsequent analysis by reversed-phase HPLC with UV detection. The method has been validated for linearity, accuracy, precision, selectivity, and stability, ensuring reliable and reproducible results.[1]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

Caption: Experimental workflow for this compound quantification in plasma.

Detailed Protocols

Materials and Reagents

-

This compound reference standard

-

Tinidazole (Internal Standard - IS)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Ortho-phosphoric acid

-

Ethyl acetate (HPLC grade)

-

Water (HPLC grade)

-

Blank plasma (from the same species as the study samples)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, a reversed-phase C18 column, and data acquisition software is required.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity or equivalent |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | 10mM Potassium dihydrogen phosphate (pH 4.5) : Methanol (40:60, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Detection Wavelength | 303 nm[1] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Internal Standard (IS) | Tinidazole[1] |

Preparation of Solutions

-

Mobile Phase Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 10mM solution. Adjust the pH to 4.5 using ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in a 40:60 (v/v) ratio. Degas the mobile phase before use.

-

Standard Stock Solutions: Accurately weigh and dissolve this compound and tinidazole in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with methanol to achieve concentrations for the calibration curve.

-

Internal Standard Working Solution: Dilute the tinidazole stock solution with methanol to a suitable concentration.

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 200 µL of plasma sample into a clean microcentrifuge tube.

-

Add a specified amount of the internal standard working solution (e.g., 20 µL of a 10 µg/mL solution).

-

Add 1 mL of the extraction solvent (e.g., ethyl acetate).

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Inject a 20 µL aliquot into the HPLC system.

Method Validation

The analytical method should be validated according to established guidelines (e.g., FDA or ICH). The key validation parameters are summarized below.

Caption: Key parameters for HPLC method validation.

Quantitative Data Summary

The performance of this HPLC method for the quantification of this compound in plasma is summarized in the following tables.

Table 1: Method Validation Parameters

| Validation Parameter | Result |

| Linearity Range | 0.12 - 120 µg/mL[1] |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.06 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.12 µg/mL |

| Accuracy | Within ±15% of the theoretical value[1] |

| Intra-assay Precision (CV%) | Did not exceed ±15%[1] |

| Inter-assay Precision (CV%) | Did not exceed ±15%[1] |

Table 2: Sample Stability

| Stability Condition | Duration | Result |

| Short-term (Bench-top) | 4 hours | Stable (within ±15% of initial conc.) |

| Long-term (Frozen) | 30 days | Stable at -20°C (within ±15%) |

| Freeze-Thaw Cycles | 3 cycles | Stable (within ±15% of initial conc.) |

Note: The stability data presented here are typical expected outcomes and should be experimentally verified.

Conclusion

The described HPLC-UV method provides a simple, reliable, and validated approach for the quantification of this compound in plasma. The liquid-liquid extraction procedure offers clean extracts, and the chromatographic conditions allow for good separation and detection. This application note serves as a comprehensive guide for the implementation of this method in a research or clinical setting for pharmacokinetic and other related studies.

References

Application Notes and Protocols: Cinepazide Maleate in Rat Models of Chronic Cerebral Hypoperfusion

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chronic cerebral hypoperfusion (CCH) is a significant contributor to cognitive decline in aging and various neurological disorders, serving as a key pathological mechanism in vascular dementia and Alzheimer's disease.[1] Rodent models that mimic CCH are crucial for investigating its consequences on cognitive function and for testing potential therapeutic agents.[1] A widely used and established model is the permanent bilateral occlusion of the common carotid arteries, also known as 2-vessel occlusion (2VO).[1][2] This procedure leads to progressive cognitive impairment and hippocampal neuron loss, mirroring features of human dementia.[1]

Cinepazide maleate is a vasodilator with calcium-channel blocking activity that enhances cerebral blood flow.[1][3] It is believed to exert neuroprotective effects by improving microcirculation, optimizing glucose utilization by brain cells, and increasing the brain's resilience to ischemia and hypoxia.[3][4] These application notes provide detailed protocols for utilizing this compound in a rat model of CCH, summarizing key quantitative outcomes and illustrating relevant pathways and workflows.

Mechanism of Action

This compound's neuroprotective effects are multifaceted. It functions as a mild calcium antagonist, inhibiting the transmembrane influx of Ca²+ into vascular smooth muscle cells, which results in vasodilation.[3] This action improves cerebral blood flow and the metabolic state of brain tissue.[3][4] Additionally, it potentiates the effects of endogenous adenosine, further contributing to improved microcirculation.[1] In the context of CCH, treatment with this compound has been shown to alleviate neuronal damage by modulating key proteins involved in neuroinflammation, cholinergic function, and amyloid precursor protein processing.[1][2]

Experimental Protocols

Protocol 1: Induction of Chronic Cerebral Hypoperfusion (2VO Rat Model)

This protocol describes the permanent bilateral occlusion of the common carotid arteries (2VO) to induce CCH in rats.[1][2]

Materials:

-

Male Sprague-Dawley rats (180–200 g)

-

Anesthetic (e.g., isoflurane, or as per institutional guidelines)

-

Surgical instruments (scissors, forceps, vessel clamps)

-

Suture material

Procedure:

-